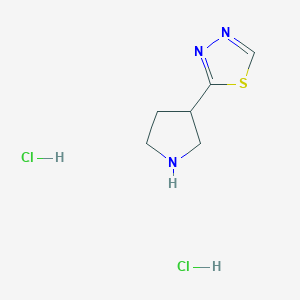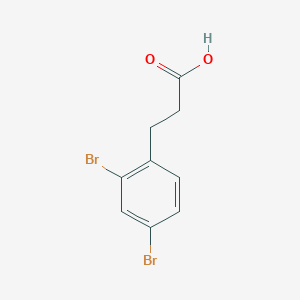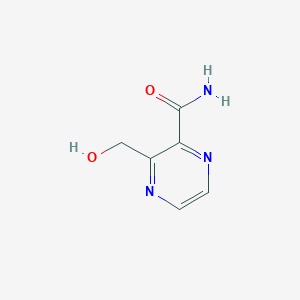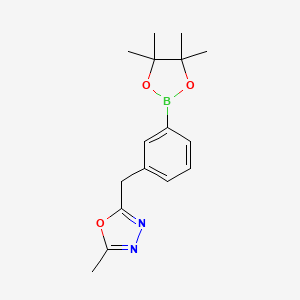
2-Pyrrolidin-3-yl-1,3,4-thiadiazole;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Pyrrolidin-3-yl-1,3,4-thiadiazole;dihydrochloride” is a chemical compound with the CAS number 2416231-41-7 .
Molecular Structure Analysis
The molecular weight of “this compound” is 228.14 . Its IUPAC name is 2-(pyrrolidin-3-yl)-1,3,4-thiadiazole dihydrochloride . The InChI code for this compound is 1S/C6H9N3S.2ClH/c1-2-7-3-5(1)6-9-8-4-10-6;;/h4-5,7H,1-3H2;2*1H .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored at 4°C in a sealed storage, away from moisture .Scientific Research Applications
Heterocyclic Synthesis and Insecticidal Activity
Thiadiazole derivatives have been synthesized as part of a broader effort to create innovative heterocycles. These compounds, incorporating a thiadiazole moiety, have been evaluated for insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The synthesis involves various heterocycles, indicating the thiadiazole's versatility as a building block in organic chemistry (Fadda et al., 2017).
Electrochromic Materials
Thiadiazolo[3,4-c]pyridine, a related structural analog, has been employed as an electron acceptor in the development of donor-acceptor-type electrochromic polymers. These materials showcase potential advantages in electrochromics, such as fast switching times, high coloration efficiency, and lower bandgaps, highlighting the broader applicability of thiadiazole derivatives in electronic and optoelectronic devices (Ming et al., 2015).
Antifungal and Antitumor Agents
The synthesis of novel thiadiazole derivatives has been pursued for their antifungal and antitumor activities. For example, pyridine derivatives incorporating a 1,3,4-thiadiazole moiety have been synthesized and screened for antifungal activity, with some compounds demonstrating potent effects comparable to reference drugs (Rajput et al., 2011). Additionally, N-substituted-2-amino-1,3,4-thiadiazoles have been evaluated for their antioxidant and antitumor properties, illustrating the compound's potential in developing new therapeutic agents (Hamama et al., 2013).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring’s stereogenicity can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The pyrrolidine ring and its derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The structure of the pyrrolidine ring and its derivatives can be influenced by steric factors, which can affect their biological activity .
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1,3,4-thiadiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S.2ClH/c1-2-7-3-5(1)6-9-8-4-10-6;;/h4-5,7H,1-3H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBZCDZVOXZJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NN=CS2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2934130.png)
![5-(3,4-dimethylbenzoyl)-1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934131.png)







![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)


